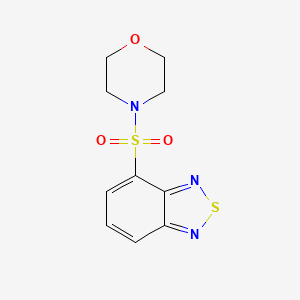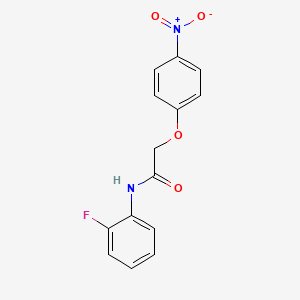
4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole derivatives involves various strategies, including electrochemical methods and conventional synthesis techniques. Electrochemical synthesis offers a green approach for the formation of sulfonamide and sulfone derivatives, showcasing the versatility of electrochemical reactions in synthesizing complex structures with potential biological significance (Nematollahi & Esmaili, 2010).
Molecular Structure Analysis
The molecular structure of derivatives related to 4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole has been elucidated through various spectroscopic and crystallographic techniques. For instance, the structure of a Mannich base derivative demonstrates significant molecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and conformation of the molecule (Franklin et al., 2011).
Chemical Reactions and Properties
The reactivity of 4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole derivatives in chemical reactions highlights their utility in organic synthesis. For example, these compounds undergo various reactions to form disulfides and other derivatives through electrochemical oxidation, demonstrating their reactivity and potential in synthetic applications (Esmaili & Nematollahi, 2013).
科学的研究の応用
Selective Cholecystokinin-2 Receptor Antagonists
One application involves the development of novel, selective cholecystokinin-2 receptor antagonists. A study described the identification and optimization of anthranilic sulfonamides as potent inhibitors, which demonstrated promising pharmacokinetic properties and in vivo efficacy in models of pentagastrin-stimulated acid secretion (Allison et al., 2006).
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. A compound within this chemical class was investigated for its modulating activity against standard and multi-resistant strains of various microorganisms. The study highlighted its potential in enhancing the efficacy of other antimicrobial agents against resistant strains (Oliveira et al., 2015).
Photochemical Electron Transfer
The compound has also been studied for its role in mediating photochemical electron transfer across surfactant vesicle bilayers. This research provides insights into the mechanisms of electron transfer in micellar systems, which has implications for the design of photochemical systems and materials (Robinson et al., 1988).
Environmental Analysis
In environmental science, derivatives of this compound have been used as analytical markers. For instance, the determination of 2-(4-Morpholinyl)benzothiazole in environmental samples provides a method for tracing pollution sources and understanding environmental degradation processes (Kumata et al., 1996).
Agrochemical Applications
Research on agrochemicals has shown that compounds like benzothiadiazole can enhance the melatonin and total polyphenol contents in red wines, indicating its potential in improving plant resistance and product quality in agriculture (Vitalini et al., 2011).
Novel Norepinephrine Inhibitors
The compound has been utilized in the discovery of novel selective norepinephrine inhibitors, showcasing its utility in developing therapeutics for pain management (O'Neill et al., 2011).
Safety and Hazards
特性
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c14-18(15,13-4-6-16-7-5-13)9-3-1-2-8-10(9)12-17-11-8/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVLNFBUXFEXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-ylsulfonyl)-2,1,3-benzothiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)
![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)
![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)
![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)
![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)